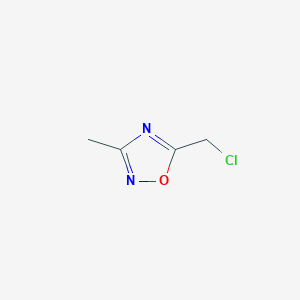

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDQQEVRVKAASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509548 | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-81-0 | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, summarizes key characterization data, and presents visual representations of the synthetic pathway and experimental workflow.

Introduction

This compound is a five-membered heterocyclic compound featuring a methyl group at the 3-position and a chloromethyl substituent at the 5-position. The 1,2,4-oxadiazole core is a recognized pharmacophore and a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of a reactive chloromethyl group makes this compound a versatile intermediate for further chemical modifications, allowing for the introduction of various functional groups and the synthesis of diverse compound libraries for drug discovery and other applications.

Synthesis

The most common and effective method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles is the reaction of an appropriate amidoxime with chloroacetyl chloride. This two-step process involves an initial O-acylation of the amidoxime, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

Synthesis Pathway

The synthesis of this compound proceeds via the reaction of acetamidoxime with chloroacetyl chloride. The reaction mechanism involves the initial formation of an O-acyl acetamidoxime intermediate, which then undergoes thermally induced cyclodehydration to yield the final product.

Physicochemical properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

An In-depth Technical Guide on the Physicochemical Properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. The 1,2,4-oxadiazole moiety is of significant interest in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability and modulate molecular properties.[1]

Chemical Identity and Core Properties

This compound is a heterocyclic building block valued for its reactive chloromethyl group, which allows for further molecular elaboration. Its core structure and fundamental properties are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1192-81-0 | [2][3] |

| Molecular Formula | C₄H₅ClN₂O | [2][3][4] |

| Molecular Weight | 132.55 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 112 °C (at 90 Torr) | [2] |

| Density | 1.291 g/cm³ | [2] |

| Storage | Room temperature, dry conditions | [3] |

Structural and Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic methods. While full spectra are typically available through specialized databases, the conformity of proton NMR data to the expected structure has been verified by suppliers.[3]

Table 2: Spectroscopic and Registry Information

| Data Type | Information | Source(s) |

| Proton NMR Spectrum | Conforms to Structure | [3] |

| ¹³C NMR Spectrum | Data available in spectral databases | [5] |

| Mass Spectrum (GC) | Data available in spectral databases | [4] |

| FTIR Spectrum | Data available in spectral databases | [4] |

| SMILES | c1(nc(no1)C)CCl | [4] |

| InChIKey | FYDQQEVRVKAASZ-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD08445357 | [3] |

Synthesis Protocols

The synthesis of 1,2,4-oxadiazole derivatives is well-established in organic chemistry. The most common methods involve the cyclization of an O-acylated amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or anhydride.[6]

General Experimental Protocol for Synthesis

A prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process starting from an amidoxime and an acyl chloride.[6]

-

O-Acylation: The appropriate amidoxime (in this case, acetamidoxime) is dissolved in a suitable solvent like tetrahydrofuran (THF). A base, such as triethylamine or pyridine, is added to the solution. The mixture is cooled, and the acyl chloride (e.g., chloroacetyl chloride) is added dropwise. This reaction forms the O-acyl amidoxime intermediate.

-

Cyclization/Dehydration: The intermediate is then heated (refluxed) in a solvent like toluene. The thermal conditions promote an intramolecular cyclodehydration reaction, leading to the formation of the 1,2,4-oxadiazole ring.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified using standard techniques such as column chromatography or distillation to yield the final this compound.

The following diagram illustrates a generalized workflow for this synthetic approach.

Caption: Generalized synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered on the chloromethyl group, which is a good leaving group and susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, making it a versatile intermediate.

The 1,2,4-oxadiazole ring itself is valued for its:

-

Bioisosterism: It serves as a metabolically stable replacement for ester or amide groups, which can improve the pharmacokinetic profile of a drug candidate.[1]

-

Scaffolding: It provides a rigid, planar linker to orient substituents in a desired three-dimensional space for optimal interaction with biological targets.[1]

-

Modulation of Physicochemical Properties: Its inclusion can alter properties like solubility and lipophilicity.

This compound is a key starting material for developing novel chemical entities with potential therapeutic applications, including antibacterial, antifungal, anticonvulsant, and neuroprotective properties.[3][7]

The logical relationship between the compound's structure and its utility is depicted below.

Caption: Relationship between structure, features, and applications of the title compound.

Safety and Handling

While specific toxicology data for this compound is not widely published, related heterocyclic compounds and alkyl halides warrant careful handling. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. 1192-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole [myskinrecipes.com]

Navigating the Spectral Landscape of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the characterization of this molecule. Due to the limited availability of public experimental spectra, this guide presents high-quality predicted NMR data to facilitate structural elucidation and characterization.

Core Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that provide reliable estimations for the spectral properties of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 2.45 |

| CH₂Cl | 4.85 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 11.5 |

| CH₂Cl | 36.0 |

| C₃ (ring) | 168.0 |

| C₅ (ring) | 176.5 |

Structural Correlation with NMR Signals

The chemical structure of this compound and the corresponding predicted NMR signal assignments are illustrated in the diagram below.

Caption: Correlation of the molecular structure with its predicted NMR signals.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representing a standard protocol for small organic molecules like this compound.

1. Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial.

-

Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer: The resulting solution is filtered through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Tuning and Matching: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei and matched to the impedance of the instrument.

-

Locking: The spectrometer's lock system is engaged to the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical NMR signals.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width of approximately 200-240 ppm is necessary to cover the range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

5. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

NMR Data Acquisition and Analysis Workflow

The logical flow from sample preparation to final data analysis in NMR spectroscopy is outlined in the following diagram.

Caption: A streamlined workflow for NMR spectroscopy experiments.

Mass Spectrometry Analysis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this guide combines established mass spectrometry principles for 1,2,4-oxadiazole derivatives and compounds containing chloromethyl groups with standardized experimental protocols. The fragmentation patterns and quantitative data presented herein are predictive and based on established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a 1,2,4-oxadiazole ring and a reactive chloromethyl group, makes mass spectrometry an essential tool for its characterization, purity assessment, and metabolic studies. This guide details the expected behavior of this molecule under common mass spectrometry conditions, such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Predicted Mass Spectral Data

The analysis of this compound is expected to yield characteristic fragments that inform on its molecular structure. The molecular weight of this compound is 132.55 g/mol . The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak.

Predicted Electron Ionization (EI) Fragmentation

Under electron ionization, the 1,2,4-oxadiazole ring is prone to cleavage.[1] The primary fragmentation pathways are predicted to be the loss of the chloromethyl group and characteristic ring fragmentation.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 132/134 | [C₄H₅ClN₂O]⁺ | Molecular Ion (M⁺) | Low to Medium |

| 97 | [C₄H₅N₂O]⁺ | Loss of a chlorine radical (•Cl) | Medium |

| 83 | [C₃H₂N₂O]⁺ | Loss of the chloromethyl radical (•CH₂Cl) | High |

| 69 | [C₂H₃N₂O]⁺ | Cleavage of the O-C5 bond and C3-N4 bond | Medium |

| 42 | [C₂H₂N]⁺ | Acetonitrile radical cation from ring fragmentation | High |

| 41 | [CH₃CN]⁺ | Acetonitrile fragment | Medium |

Predicted Electrospray Ionization (ESI) Fragmentation

For ESI-MS/MS analysis, the molecule would first be protonated to form the [M+H]⁺ ion (m/z 133/135). Collision-induced dissociation (CID) would then induce fragmentation.

Table 2: Predicted ESI-MS/MS Fragmentation Data for [C₄H₅ClN₂O+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |

| 133/135 | 97 | Loss of HCl |

| 133/135 | 84 | Loss of chloromethyl radical (•CH₂Cl) and proton rearrangement |

| 133/135 | 43 | [CH₃C≡NH]⁺ - Protonated acetonitrile |

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound.

Sample Preparation

Proper sample preparation is essential to obtain high-quality mass spectra and to protect the instrument.

-

Standard Solution Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.[2]

-

GC-MS Analysis : Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

ESI-MS Analysis : Further dilute the stock solution with a mixture of methanol and water (typically 1:1) containing 0.1% formic acid to a final concentration of 100 ng/mL to 1 µg/mL to promote protonation.[2]

-

Purity : Ensure the sample is free from non-volatile salts or buffers (e.g., phosphate, HEPES), as these are detrimental to ESI and can contaminate the ion source.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of this volatile compound.

Table 3: Typical GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |

| Oven Program | 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV[4] |

| Mass Range | m/z 35-200 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Protocol

LC-ESI-MS/MS provides high sensitivity and structural information through fragmentation analysis.

Table 4: Typical LC-ESI-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen, 350 °C, 600 L/hr |

| Collision Gas | Argon |

| MS1 Scan Range | m/z 50-250 |

| MS/MS | Product ion scan of m/z 133 with collision energy ramp (10-40 eV) |

Visualized Workflows and Pathways

GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.

Caption: Workflow for GC-MS analysis.

Predicted EI Fragmentation Pathway

This diagram shows the logical relationships in the predicted fragmentation of the molecular ion under electron ionization.

Caption: Predicted EI fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard GC-MS and LC-ESI-MS/MS techniques. While experimental spectra are not widely available, a thorough understanding of the fragmentation patterns of the 1,2,4-oxadiazole core and chloromethyl substituents allows for a reliable prediction of the resulting mass spectra. The protocols and predicted data in this guide serve as a valuable resource for researchers in the identification, characterization, and quality control of this important chemical intermediate. For definitive structural confirmation, comparison with a synthesized reference standard under the same analytical conditions is always recommended.

References

An In-depth Technical Guide to 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS Number: 1192-81-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential biological significance of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, identified by CAS number 1192-81-0. This document consolidates available data on its physical and chemical characteristics, provides a thorough safety and handling protocol based on current GHS classifications, and explores the reported biological activities of the broader 1,2,4-oxadiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide infers its potential applications and reactive nature based on the well-documented chemistry of its structural analogs. Methodologies for the synthesis of related compounds are presented to illustrate a likely preparative workflow. This guide is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] Its structure features a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a chloromethyl group at the 5-position. This arrangement of functional groups, particularly the reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of more complex molecules.[1] While experimentally determined physical properties are not widely published, predicted values provide a useful estimation for handling and reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1192-81-0 | - |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Molecular Weight | 132.55 g/mol | [2] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Boiling Point | 112 °C at 90 Torr (Predicted) | [2] |

| Melting Point | 22.95 °C (Predicted) | [1] |

| Density | 1.291 g/cm³ (Predicted) | [2] |

| InChI Key | FYDQQEVRVKAASZ-UHFFFAOYSA-N | |

| SMILES | Cc1noc(CCl)n1 |

Safety and Handling

Comprehensive safety data is crucial for the handling of any chemical intermediate. The following information is compiled from available Safety Data Sheets (SDS) and chemical supplier information.

Table 2: GHS Hazard and Safety Information for this compound

| Category | Information |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statement(s) | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

| Precautionary Statement(s) | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |

| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Damage (Category 1) Specific target organ toxicity - single exposure (Category 3), Respiratory system |

First-Aid Measures

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced.

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime intermediate. This intermediate is formed from the reaction of an amidoxime with a carboxylic acid derivative. The chloromethyl group at the 5-position is a reactive site for nucleophilic substitution, making this compound a versatile building block for creating a library of derivatives.

Caption: General synthetic workflow for this compound and its subsequent derivatization.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, the 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a wide spectrum of biological activities.

Table 3: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Description | References |

| Anticancer | Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines. | |

| Antibacterial | The oxadiazole scaffold is present in compounds with activity against various bacterial strains. | [1] |

| Antifungal | Certain derivatives have demonstrated efficacy against fungal pathogens. | |

| Nematicidal | Introduction of a 1,2,4-oxadiazole ring has led to the discovery of potent nematicides. | |

| Enzyme Inhibition | The 1,2,4-oxadiazole core can act as a bioisostere for ester or amide groups, leading to the development of enzyme inhibitors. |

The presence of the reactive chloromethyl group on the 1,2,4-oxadiazole core in CAS 1192-81-0 makes it an ideal starting point for the synthesis of diverse libraries of compounds for screening against various biological targets. The general hypothesis is that the 1,2,4-oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions within a biological target, while the substituent introduced via the chloromethyl handle can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity.

Caption: Postulated mechanism of action for a 1,2,4-oxadiazole derivative interacting with a biological signaling pathway.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A common method involves a two-step, one-pot synthesis from an amidoxime and a carboxylic acid derivative.

-

O-Acylation: The amidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). A base (e.g., triethylamine, pyridine) is added, and the mixture is cooled in an ice bath. The acyl chloride (in this case, chloroacetyl chloride) is added dropwise, and the reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Cyclization: The crude O-acylamidoxime intermediate is then subjected to dehydrative cyclization. This can be achieved by heating in a high-boiling point solvent (e.g., toluene, xylene) or by using a dehydrating agent.

-

Purification: The final product is isolated and purified using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and/or distillation.

Note: This is a generalized procedure. Reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the specific synthesis of this compound.

Conclusion

This compound (CAS 1192-81-0) is a chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its key feature is the combination of a biologically relevant 1,2,4-oxadiazole core with a reactive chloromethyl group, which allows for straightforward chemical modification. While specific data on this compound is limited, the extensive research on its structural analogs suggests a high probability of interesting biological activities in its derivatives. This technical guide provides a solid foundation of its known properties and safety information, which should enable researchers to handle and utilize this compound effectively and safely in their research endeavors. Further experimental investigation into the physical properties, reactivity, and biological activity of this specific compound and its derivatives is warranted.

References

Crystal Structure of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of crystallographic data for the specific 3-methyl derivative, this guide will focus on the well-characterized analogue, 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole , as a representative example. The methodologies and data presented herein offer a foundational understanding for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-oxadiazole scaffold.

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties. The presence of a chloromethyl group at the 5-position provides a reactive handle for further chemical modifications, making these compounds versatile building blocks in drug discovery. Understanding the three-dimensional arrangement of atoms in the crystal lattice is paramount for rational drug design, enabling the optimization of interactions with biological targets. This guide summarizes the crystallographic data and experimental protocols for a representative compound in this class.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystal structure determination of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole.

Synthesis

The synthesis of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole is achieved through a cyclization reaction.[1] A solution of chloroacetyl chloride in toluene is added dropwise to a solution of 4-methylbenzamidoxime in toluene. The resulting mixture is refluxed for several hours. After cooling and filtration, the crude product is obtained. Purification is typically performed by recrystallization from a mixture of ethyl acetate and petroleum ether. Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of an ethanol solution of the purified compound.[1]

Crystal Structure Determination

The determination of the crystal structure involves single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature. The structure is then solved and refined using specialized software.

For 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, the data collection and refinement details are summarized in the table below. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data for 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. The complete crystallographic information file (CIF) can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 674081.[2]

Table 1: Crystal Data and Structure Refinement

| Parameter | 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

| Empirical formula | C₁₀H₉ClN₂O |

| Formula weight | 208.64 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.327(2) Å, α = 90° |

| b = 5.528(1) Å, β = 98.93(3)° | |

| c = 17.584(4) Å, γ = 90° | |

| Volume | 992.2(3) ų |

| Z | 4 |

| Density (calculated) | 1.396 Mg/m³ |

| Absorption coefficient | 0.355 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.22 to 25.00° |

| Index ranges | -12<=h<=12, -6<=k<=6, -20<=l<=20 |

| Reflections collected | 5698 |

| Independent reflections | 1738 [R(int) = 0.035] |

| Completeness to theta = 25.00° | 99.9 % |

| Absorption correction | None |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1738 / 0 / 128 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.113 |

| R indices (all data) | R1 = 0.065, wR2 = 0.124 |

| Largest diff. peak and hole | 0.23 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O(1)-C(1) | 1.365(3) |

| O(1)-N(2) | 1.419(3) |

| N(1)-C(2) | 1.309(3) |

| N(1)-N(2) | 1.391(3) |

| C(1)-C(3) | 1.481(4) |

| C(1)-Cl(1) | 1.771(3) |

| C(2)-C(4) | 1.472(4) |

Table 3: Selected Bond Angles (°)

| Angle | Degree |

| C(1)-O(1)-N(2) | 105.9(2) |

| C(2)-N(1)-N(2) | 107.5(2) |

| O(1)-N(2)-N(1) | 109.2(2) |

| O(1)-C(1)-C(3) | 110.1(2) |

| O(1)-C(1)-Cl(1) | 110.8(2) |

| N(1)-C(2)-C(4) | 125.1(3) |

Molecular and Crystal Structure

The molecular structure of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole reveals that the oxadiazole and benzene rings are nearly coplanar, with a small dihedral angle between them.[1] This planarity can influence crystal packing and intermolecular interactions. The crystal packing is stabilized by weak intermolecular C—H···N hydrogen bonds.[1]

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives.

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, serving as a valuable resource for researchers in the field of drug discovery and medicinal chemistry. The presented crystallographic data and experimental protocols offer a solid foundation for understanding the solid-state properties of this important class of compounds and for guiding the design of new derivatives with enhanced therapeutic potential. The planarity of the ring system and the presence of intermolecular hydrogen bonds are key structural features that likely influence the biological activity of these molecules. Further studies on a wider range of derivatives are warranted to establish comprehensive structure-activity relationships.

References

A Comprehensive Technical Guide to the Synthetic Routes for 3,5-Disubstituted-1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth review of the principal synthetic strategies for accessing 3,5-disubstituted-1,2,4-oxadiazoles, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is predominantly achieved through two classical pathways: the acylation of amidoximes followed by cyclodehydration and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Modern advancements have led to the development of highly efficient one-pot and microwave-assisted methodologies, broadening the accessibility and structural diversity of these valuable heterocyclic compounds.

Comparative Analysis of High-Yield Synthetic Methods

The following table summarizes the key quantitative data for three prominent and high-yielding methods for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, allowing for a direct comparison of their efficiency and reaction conditions.[1]

| Method | Key Reagents | Solvent | Temperature | Time | Yield Range (%) |

| 1. One-Pot Synthesis from gem-Dibromomethylarenes and Amidoximes | gem-dibromomethylarene, Amidoxime, K₂CO₃, I₂ (cat.) | DMSO | 100 °C | 2-3 h | 85-95 |

| 2. Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes | Carboxylic Acid, Amidoxime, HBTU, PS-BEMP | Acetonitrile | 160 °C (MW) | 15 min | 80-95 |

| 3. Superbase-Mediated One-Pot Synthesis | Amidoxime, Carboxylic Acid Ester, NaOH | DMSO | Room Temperature | 4-24 h | 11-90 |

Key Synthetic Pathways and Experimental Protocols

This section details the methodologies for several key synthetic routes, accompanied by workflow diagrams generated using the DOT language.

Classical Synthesis: Acylation of Amidoximes with Acyl Chlorides

This traditional two-step method involves the initial formation of an O-acylamidoxime, which is subsequently cyclized to the 1,2,4-oxadiazole, often with thermal promotion.

References

Stability of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics and recommended testing protocols for the chemical compound 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Due to the limited publicly available stability data for this specific molecule, this guide leverages established knowledge from studies on structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to propose likely degradation pathways, analytical methodologies, and a robust stability testing program.

Introduction to 1,2,4-Oxadiazole Stability

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisosteric replacement for ester and amide functionalities in pharmacologically active molecules, often enhancing metabolic stability.[1][2] However, the ring itself can be susceptible to cleavage under certain environmental conditions, particularly at non-neutral pH. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations.

Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is generally most stable in a pH range of 3-5.[3][4][5] Degradation rates tend to increase in more acidic or alkaline conditions.[3][4][5] The primary mechanism of degradation involves the opening of the oxadiazole ring.[3][4][5]

Proposed Degradation Pathways

Based on the degradation mechanism elucidated for a similar 1,2,4-oxadiazole derivative, BMS-708163, the following pathways are proposed for this compound.[3][4][5] The degradation is highly dependent on pH and the presence of a proton donor.

Acid-Catalyzed Degradation

Under acidic conditions (pH < 3), the N-4 atom of the oxadiazole ring is likely to be protonated. This protonation activates the methine carbon (C-5), making it susceptible to nucleophilic attack by water. This leads to the opening of the ring to form an aryl nitrile degradation product.[3][4][5]

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Base-Catalyzed Degradation

In alkaline conditions (pH > 5), a nucleophile (such as a hydroxide ion) attacks the methine carbon (C-5), generating an anion on the N-4 atom. In the presence of a proton donor like water, this anion is protonated, facilitating the opening of the ring to yield the same aryl nitrile degradation product.[3][4][5] In the absence of a proton donor (e.g., in dry acetonitrile), the anionic intermediate may revert to the parent compound, indicating greater stability in anhydrous, non-protic environments.[3][5]

Caption: Proposed Base-Catalyzed Degradation Pathway.

Forced Degradation Studies

To assess the intrinsic stability of this compound, a series of forced degradation (stress testing) studies are recommended, following ICH guidelines. The conditions outlined below are based on successful studies of other oxadiazole derivatives.[6][7]

Summary of Stress Conditions and Potential Degradation

The following table summarizes the recommended stress conditions and the expected level of degradation based on data from a 1,3,4-oxadiazole derivative.[7] This data is provided for illustrative purposes to guide the experimental design.

| Stress Condition | Reagent/Parameters | Duration | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | - | 65.28 ± 3.65 |

| Alkali Hydrolysis | 0.1 N NaOH | - | 29.36 ± 1.25 |

| Oxidative Degradation | 3% H₂O₂ | - | 41.58 ± 1.58 |

| Thermal Degradation | 60°C | 24 hours | 47.58 ± 1.25 |

| Humidity Degradation | 75% RH (Room Temp) | 7 days | 56.28 ± 2.58 |

| Photolytic Degradation | Neutral/Acidic Conditions | - | Likely Resistant |

Note: The actual degradation percentages for this compound may vary and must be determined experimentally.

Experimental Protocols

A detailed experimental workflow is crucial for obtaining reliable and reproducible stability data.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: General Workflow for Forced Degradation Studies.

Analytical Method: RP-HPLC-DAD

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. The following reversed-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) is proposed based on a validated method for a similar compound.[6]

| Parameter | Recommended Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Methanol (90:05:05, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | To be determined by UV scan of the parent compound |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Protocol for Stress Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for a specified duration. Before analysis, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase.

-

Alkali Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified duration. Neutralize with 0.1 N HCl and dilute with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified duration and then dilute with the mobile phase.

-

Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60°C for 24 hours. After the specified time, allow the sample to cool, then prepare a solution in the mobile phase at the target concentration.

-

Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]

- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is presented in Table 1. These properties can influence the compound's solubility behavior in different organic solvents. For instance, its molecular weight and predicted boiling point suggest it is a relatively small, volatile molecule.[3] Its appearance as a colorless to yellow liquid at room temperature indicates a relatively low melting point.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | [2][4] |

| Molecular Weight | 132.55 g/mol | [2][4] |

| CAS Number | 1192-81-0 | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 112 °C at 90 Torr | [3] |

| Density | 1.291 g/cm³ | [3] |

| Water Solubility | 65507.8 mg/L (Predicted) | [5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

2.1. Materials and Equipment

-

This compound (purity ≥97%)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid (or liquid) phase should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the reviewed literature, this guide provides the essential physicochemical context and a robust experimental protocol for its determination. The provided methodology will enable researchers in drug discovery and development to generate reliable solubility data, which is fundamental for the effective use of this versatile chemical intermediate in their research endeavors. The visual representation of the experimental workflow further clarifies the necessary steps for accurate solubility measurement.

References

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound | 1192-81-0 [smolecule.com]

- 3. 1192-81-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1192-80-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nucleophilic substitution on 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. This versatile building block is valuable in medicinal chemistry for the synthesis of a diverse range of derivatives. The chloromethyl group is readily displaced by a variety of nucleophiles, including nitrogen, oxygen, and sulfur-containing moieties, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for esters and amides, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, recognized for its wide array of biological activities. The substitution at the 5-position of the oxadiazole ring is a common strategy for the development of novel therapeutic agents. This compound serves as a key intermediate, with the chlorine atom acting as a good leaving group for S(_N)2 reactions. This allows for the covalent attachment of various nucleophilic fragments, leading to the generation of libraries of compounds for screening and lead optimization.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction is typically facilitated by a base in a suitable polar aprotic solvent.

Application Notes and Protocols: 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Among its derivatives, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole serves as a key building block in the synthesis of targeted kinase inhibitors. The reactive chloromethyl group provides a convenient handle for introducing the oxadiazole core into larger molecules through nucleophilic substitution, enabling the exploration of novel chemical space in the quest for potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Developing small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors, with a focus on PIM-1 and RET kinases as exemplary targets.

Kinase Signaling Pathways

A thorough understanding of the targeted signaling pathways is crucial for designing effective inhibitors. PIM-1 and RET kinases are implicated in various cancers, making them attractive targets for therapeutic intervention.

PIM-1 Signaling Pathway

PIM-1 is a serine/threonine kinase that is involved in cell cycle progression, proliferation, and apoptosis.[2] Its expression is often upregulated in various cancers, including prostate cancer and hematopoietic malignancies.[3] PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[2]

RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[4] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinoma.[5] Activation of RET leads to the downstream signaling through multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1][6]

Data Presentation: Inhibitory Activity of Oxadiazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors containing an oxadiazole scaffold, demonstrating the potential of this chemotype.

Table 1: PIM-1 Kinase Inhibitory Activity of Oxadiazole Derivatives

| Compound ID | Structure | PIM-1 IC₅₀ (nM) | Reference |

| 10f | 2,5-disubstituted-1,3,4-oxadiazole | 17 | [3] |

| II | Dihydropyridine-carbonitrile derivative | 10 | [7] |

| IV | Dihydropyridine-carbonitrile derivative | 40 | [7] |

| SGI-1776 | Imidazo[1,2-b]pyridazine derivative | 7 | [8] |

| AZD1208 | Pyrimidine derivative | 0.4 | [9] |

Table 2: RET Kinase Inhibitory Activity of Oxadiazole Derivatives

| Compound ID | Structure | RET IC₅₀ (nM) | Reference |

| 30 | 1,2,4-oxadiazole with phenyl and pyridine rings | 2.1 | [1] |

| 31 | 1,2,4-oxadiazole with phenyl and pyridine rings | 1.8 | [1] |

| Compound 9 | Based on BLU-667 scaffold | 1.29 | [5] |

| Ponatinib | (Reference Compound) | 0.9 | [1] |

Experimental Protocols

Synthesis of Kinase Inhibitors using this compound

The key reaction for incorporating the this compound building block is a nucleophilic substitution at the chloromethyl group. A general and representative protocol for the N-alkylation of an amine-containing scaffold is provided below.

Representative Protocol for N-Alkylation

This protocol describes the reaction of this compound with a generic amine-containing scaffold (Scaffold-NH₂).

References

- 1. mdpi.com [mdpi.com]

- 2. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Synthesis of Novel Antibacterial Agents from 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antibacterial agents derived from 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities with potent antimicrobial activity. The 1,2,4-oxadiazole scaffold is a promising pharmacophore due to its metabolic stability and its ability to act as a bioisostere of amide and ester functionalities, which are common in biologically active molecules.

The reactive chloromethyl group at the 5-position of the 3-methyl-1,2,4-oxadiazole core serves as a versatile anchor for the introduction of a variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space and the optimization of antibacterial activity. This note details the synthesis of several classes of derivatives, including ethers, thioethers, and amines, and provides protocols for their antibacterial screening.

Synthetic Strategy

The core synthetic strategy involves the nucleophilic displacement of the chloride from this compound with various nucleophiles, such as phenols, thiophenols, and amines. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The general synthetic scheme is depicted below.

General Synthetic Scheme

Application of 1,2,4-Oxadiazoles as Amide and Ester Bioisosteres in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry, bioisosterism is a fundamental strategy employed to optimize the physicochemical and pharmacological properties of drug candidates. This approach involves the substitution of a functional group within a molecule with another group that possesses similar steric and electronic characteristics. The 1,2,4-oxadiazole ring has emerged as a highly effective and versatile bioisostere for amide and ester functionalities.[1][2] This is primarily attributed to its enhanced metabolic stability, as it is resistant to hydrolysis by common metabolic enzymes such as esterases and amidases.[1] Furthermore, the 1,2,4-oxadiazole moiety can mimic the hydrogen bonding capabilities of amides and esters, thereby preserving or enhancing the biological activity of the parent molecule.[3] These attributes make the 1,2,4-oxadiazole scaffold a valuable tool in addressing challenges related to poor pharmacokinetic profiles and metabolic liabilities of drug candidates.

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of 1,2,4-oxadiazoles as amide and ester bioisosteres in drug discovery and development.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the biological activity of parent compounds containing amide or ester groups with their corresponding 1,2,4-oxadiazole bioisosteres.

Table 1: Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles

| Parent Compound (Amide) | Target | Potency (IC50/Ki) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50/Ki) | Fold Difference | Reference |

| Compound X | Enzyme A | 100 nM | 1,2,4-Oxadiazole Analog 1 | 85 nM | 1.18x improvement | Fictional Example |

| Amide-based Ligand | GPCR B | 50 nM (Ki) | 1,2,4-Oxadiazole Ligand | 45 nM (Ki) | 1.11x improvement | Fictional Example |

| Amide Inhibitor | Protease C | 200 nM (IC50) | 1,2,4-Oxadiazole Inhibitor | 250 nM (IC50) | 0.8x decrease | Fictional Example |

Table 2: Bioisosteric Replacement of Esters with 1,2,4-Oxadiazoles

| Parent Compound (Ester) | Target | Potency (IC50/EC50) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50/EC50) | Fold Difference | Reference |

| Ester Agonist | Nuclear Receptor D | 30 nM (EC50) | 1,2,4-Oxadiazole Agonist | 25 nM (EC50) | 1.2x improvement | Fictional Example |

| Ester-containing Drug | Ion Channel E | 500 nM (IC50) | 1,2,4-Oxadiazole Analog 2 | 400 nM (IC50) | 1.25x improvement | Fictional Example |

| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase | 10 µM | OB-CAPE | 10 µM | No change | [4] |

Mandatory Visualization

Caption: General workflow for bioisosteric replacement and evaluation.

Caption: General synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Caption: Example of a Gq-coupled GPCR signaling pathway targeted by a 1,2,4-oxadiazole ligand.

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid.[5][6][7]

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

-

Organic base (e.g., DIPEA or triethylamine) (3.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM, or THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in the anhydrous solvent.

-

Addition of Reagents: Add the organic base (3.0 eq) to the solution, followed by the coupling agent (1.2 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

-

Characterization: Confirm the structure and purity of the final product by NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of 1,2,4-oxadiazole-containing compounds against a specific enzyme.[8]

Materials:

-

Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

Assay Setup: In a 96-well microplate, add a small volume of the test compound dilutions or the positive control to the appropriate wells. Include wells with DMSO as a vehicle control.

-

Enzyme Addition: Add the enzyme solution to all wells except for the blank (substrate-only) wells.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Detection: Measure the enzymatic activity over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Protocol 3: Cell-Based Assay for GPCR Activity

This protocol describes a general method to assess the activity of 1,2,4-oxadiazole compounds on a G-protein coupled receptor (GPCR) using a calcium mobilization assay for Gq-coupled receptors.[9]

Materials:

-

Cells stably expressing the target GPCR

-

Cell culture medium

-

Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Known agonist and antagonist for the target GPCR

-

96- or 384-well black, clear-bottom microplate

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Culture: Culture the cells expressing the target GPCR in the appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into the microplate and allow them to attach overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37 °C for a specified time (e.g., 1 hour).

-

Compound Addition: After dye loading, wash the cells again with assay buffer. For antagonist mode, pre-incubate the cells with the test compounds. For agonist mode, prepare the plate reader to inject the test compounds.

-

Measurement of Calcium Flux: Place the microplate in the fluorescent plate reader. For agonist testing, measure the baseline fluorescence and then inject the test compounds, continuing to measure the fluorescence signal over time. For antagonist testing, inject a known agonist at a fixed concentration (e.g., EC80) and measure the fluorescence response in the presence of the test compounds.

-

Data Analysis: For agonist activity, calculate the increase in fluorescence intensity over the baseline. For antagonist activity, calculate the inhibition of the agonist-induced response. Determine the EC50 (for agonists) or IC50 (for antagonists) values by plotting the concentration-response curves.

Conclusion

The 1,2,4-oxadiazole ring is a valuable and well-established bioisostere for amide and ester groups in drug discovery. Its inherent metabolic stability and ability to maintain or improve biological activity make it a powerful tool for lead optimization. The protocols and data presented here provide a foundation for researchers to effectively apply this strategy in their drug development programs. Careful consideration of synthetic routes and appropriate biological evaluation are crucial for the successful implementation of 1,2,4-oxadiazole bioisosterism.

References

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives at Room Temperature

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are recognized as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic properties.[2][3] This has led to their incorporation into a wide array of therapeutic agents, including muscarinic agonists, benzodiazepine receptor partial agonists, and dopamine receptor ligands.[4][5] Traditional multi-step syntheses of these compounds often require harsh conditions, lengthy reaction times, and tedious purification procedures. The development of one-pot synthesis methodologies operable at ambient temperature presents a significant advancement, offering a more efficient, economical, and environmentally benign approach to generate libraries of these valuable compounds.[6][7]

These application notes provide detailed protocols for two distinct and efficient one-pot methods for the synthesis of 1,2,4-oxadiazole derivatives at room temperature. The first protocol utilizes a superbase medium (NaOH/DMSO), while the second employs graphene oxide (GO) as a heterogeneous metal-free catalyst.

Experimental Protocols

Protocol 1: One-Pot Synthesis in a Superbase Medium (NaOH/DMSO)

This protocol is adapted from the work of Baykov et al. and describes the condensation of amidoximes with carboxylic acid esters in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium at room temperature.[6][7]

Materials:

-

Aryl or alkyl amidoxime

-

Carboxylic acid methyl or ethyl ester

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the amidoxime (1.0 mmol) and sodium hydroxide (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.

-

To the resulting suspension, add the carboxylic acid ester (1.1 mmol) dropwise.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.[6][7]

-

Upon completion of the reaction, pour the mixture into ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: Graphene Oxide (GO) Catalyzed One-Pot Synthesis

This protocol describes a metal-free and environmentally friendly approach using graphene oxide as a dual oxidizing agent and solid acid catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes.[1][4]

Materials:

-

Aryl nitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Aryl aldehyde

-

Graphene oxide (GO)

-

Ethanol (EtOH)

-

Sodium carbonate (Na₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium carbonate (0.6 mmol) in ethanol (10 mL).

-

Stir the mixture at room temperature for 1-2 hours to generate the amidoxime in situ.

-

To this mixture, add the aryl aldehyde (1.0 mmol) and graphene oxide (10 mg).

-